2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
Description
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethan-1-one is a complex organic compound that features a unique combination of a thiazole ring and an indole derivative. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C23H21N3O2S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C23H21N3O2S/c1-28-17-8-6-15(7-9-17)23-24-16(14-29-23)12-22(27)26-11-10-21-19(13-26)18-4-2-3-5-20(18)25-21/h2-9,14,25H,10-13H2,1H3 |
InChI Key |
NICURFDBSHEVJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)N3CCC4=C(C3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include thioamides, halogenated compounds, and various catalysts to facilitate the formation of the thiazole ring . The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the thiazole or indole rings are replaced by other groups.
Common Reagents and Conditions
Substitution: Halogenated compounds, acids, or bases; reaction conditions vary depending on the specific substitution desired.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities with the indole moiety of the compound.
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine are structurally related to the thiazole ring present in the compound.
Uniqueness
What sets 2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethan-1-one apart is its unique combination of the thiazole and indole rings, which imparts distinct biological activities and chemical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
